

what are the chemical properties of 5-bromo-1H-indazol-3-ol

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Compound of Interest

Compound Name: *5-bromo-1H-indazol-3-ol*

Cat. No.: B1287638

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An In-depth Technical Guide to the Chemical Properties of **5-bromo-1H-indazol-3-ol**

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of **5-bromo-1H-indazol-3-ol** (CAS No: 7364-27-4). As a substituted indazole, this heterocyclic compound is of significant interest to researchers in medicinal chemistry and drug development. The indazole core is a bioisostere of indole, a privileged scaffold in numerous biologically active molecules. The strategic placement of a bromine atom at the C5 position and a hydroxyl group at the C3 position endows this molecule with a unique combination of physicochemical properties and versatile reactivity, making it a valuable intermediate for the synthesis of novel therapeutic agents. This document delves into its structural nuances, including tautomerism, provides a full spectroscopic profile, outlines key synthetic and reactive pathways, and presents detailed experimental protocols relevant to its application in modern chemical research.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of fused benzene and pyrazole rings, has garnered substantial attention from pharmaceutical researchers.^[1] Its structural similarity to indole allows it to function as a bioisostere, mimicking the interactions of

indole-containing compounds with biological targets while often offering improved metabolic stability or altered pharmacological profiles.[\[1\]](#)

Derivatives of indazole are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[\[1\]](#)[\[2\]](#) The utility of the indazole scaffold is greatly enhanced by functionalization. **5-bromo-1H-indazol-3-ol** incorporates two key functional groups:

- The 3-hydroxyl group: This group is critical for establishing hydrogen bonding interactions with biological targets and influences the compound's acidity and solubility. It also exists in a tautomeric equilibrium with its keto form, a crucial consideration for its reactivity and biological function.[\[3\]](#)[\[4\]](#)
- The 5-bromo substituent: The bromine atom serves as a powerful "synthetic handle."[\[5\]](#)[\[6\]](#) It facilitates a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments to build complex molecular libraries for drug discovery programs.[\[7\]](#)

This guide will explore these features in detail, providing the technical foundation necessary for scientists to effectively utilize **5-bromo-1H-indazol-3-ol** in their research endeavors.

Physicochemical and Structural Properties

A thorough understanding of the fundamental physicochemical properties of **5-bromo-1H-indazol-3-ol** is essential for its handling, formulation, and application in synthetic chemistry.

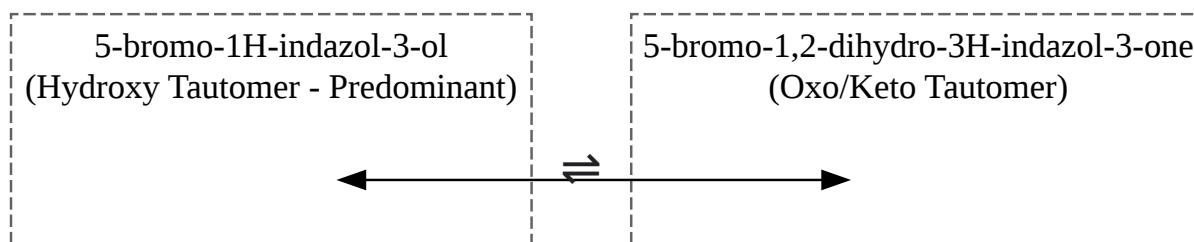
General Properties

The primary identification and physical characteristics are summarized below.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 7364-27-4 | [8][9][10] |
| Molecular Formula | C ₇ H ₅ BrN ₂ O | [8][10] |
| Molecular Weight | 213.03 g/mol | [8] |
| Appearance | White to yellow crystalline powder | [8] |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, ether, and acetone. | [8] |

Tautomerism: The Hydroxy-Oxo Equilibrium

A critical chemical feature of 1H-indazol-3-ols is their existence in tautomeric equilibrium with the corresponding 1,2-dihydro-3H-indazol-3-one form.[3][4] This equilibrium is influenced by factors such as the solvent, pH, and temperature. Computational and experimental studies on related indazolones have established that the 1H-indazol-3-ol tautomer is generally the predominant form in solution.[4] This is a vital consideration, as the two tautomers present different reactive profiles and hydrogen bonding capabilities.



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Caption: Tautomeric equilibrium of **5-bromo-1H-indazol-3-ol**.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of **5-bromo-1H-indazol-3-ol** requires a suite of standard spectroscopic techniques. While a publicly available, experimentally-derived spectrum for this specific molecule is not widespread, its expected profile can be accurately predicted based on its structure and data from closely related analogues.[5][11]

- ¹H NMR Spectroscopy (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals. The N-H and O-H protons will likely appear as broad singlets at high chemical shifts (>10 ppm). The aromatic region should display three protons on the benzene ring. Based on the substitution pattern, a doublet for H7, a doublet of doublets for H6, and a doublet for H4 are anticipated.
- ¹³C NMR Spectroscopy: The carbon spectrum will confirm the seven unique carbon atoms of the core structure. The C=O carbon of the minor keto tautomer would appear significantly downfield (~160-170 ppm), while the C-OH carbon of the major tautomer would be further upfield. The C-Br carbon will also show a characteristic shift.
- Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation pathways would likely involve the loss of CO, N₂, or other small fragments.[5]
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the 3200-3400 cm⁻¹ region, corresponding to O-H and N-H stretching. If a significant portion of the keto tautomer is present, a C=O stretch would be observed around 1680-1700 cm⁻¹.

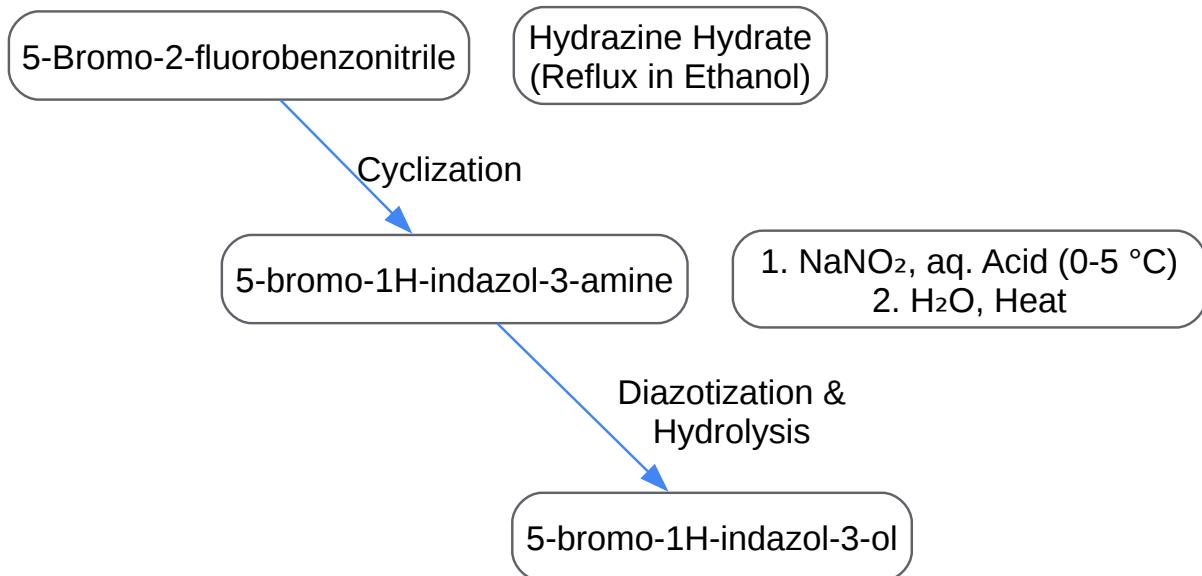
Chemical Reactivity and Synthesis

The synthetic utility of **5-bromo-1H-indazol-3-ol** stems from its multiple reactive sites, which can be addressed with high selectivity under appropriate conditions.

Proposed Synthesis

A common and efficient route to substituted 3-aminoindazoles involves the reaction of a 2-fluorobenzonitrile derivative with hydrazine.[7][12] This can be adapted for the synthesis of **5-bromo-1H-indazol-3-ol**. The resulting 5-bromo-1H-indazol-3-amine serves as a key

intermediate, which can then be converted to the target 3-ol via a diazotization reaction followed by hydrolysis.



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Caption: Proposed synthetic workflow for **5-bromo-1H-indazol-3-ol**.

Key Reaction Pathways

The molecule's functionality allows for several classes of reactions critical for drug development.

- **N-Alkylation/Acylation:** The indazole ring contains two nitrogen atoms (N1 and N2) that can be functionalized. Alkylation or acylation typically occurs preferentially at the N1 position, but reaction conditions can be tuned to influence regioselectivity.
- **O-Alkylation/Acylation:** The 3-hydroxyl group can be readily converted to ethers or esters, which is a common strategy for modulating a drug candidate's solubility, lipophilicity, and metabolic stability.
- **Palladium-Catalyzed Cross-Coupling:** The C5-bromo position is the most valuable site for molecular elaboration. It readily participates in Suzuki, Sonogashira, Buchwald-Hartwig, and

Stille couplings, allowing for the introduction of aryl, heteroaryl, alkynyl, or amino groups.^[7] This is the cornerstone of its use as a building block.

- Electrophilic Aromatic Substitution: While the indazole ring is generally electron-deficient and the bromine atom is deactivating, further substitution (e.g., nitration, halogenation) on the benzene ring is possible under forcing conditions, likely directed to the C4 or C7 positions.

Applications in Research and Drug Development

The primary application of **5-bromo-1H-indazol-3-ol** is as a versatile intermediate in the synthesis of pharmacologically active compounds.^[2] Its derivatives have shown significant promise in various therapeutic areas.

- DAAO Inhibitors: A notable application is in the development of D-amino acid oxidase (DAAO) inhibitors.^[13] DAAO is a target for treating schizophrenia, as its inhibition can increase levels of the neurotransmitter D-serine. The 1H-indazol-3-ol scaffold has been identified as a novel and potent class of DAAO inhibitors, with one derivative demonstrating the ability to increase plasma D-serine levels *in vivo*.^[13]
- Kinase Inhibitors: The indazole core is a well-established "hinge-binding" fragment in many kinase inhibitors used in oncology.^[7] The ability to functionalize the 5-position of the indazole ring via cross-coupling allows for the exploration of the solvent-exposed region of the ATP-binding pocket, a key strategy for enhancing potency and selectivity.
- General Pharmaceutical Scaffolding: It serves as a foundational building block for creating diverse chemical libraries aimed at a wide range of biological targets.^{[2][14]}

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and further functionalization of **5-bromo-1H-indazol-3-ol**.

Protocol 1: Synthesis of 5-bromo-1H-indazol-3-amine (Intermediate)

This protocol is adapted from established procedures for similar compounds.^[12]

- Setup: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol (10 mL per gram of starting material) in a sealed reaction vessel, add hydrazine hydrate (99%, 10.0 eq).
- Reaction: Heat the reaction mixture to 95-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
- Purification: The resulting crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography to afford 5-bromo-1H-indazol-3-amine.[12][15]

Protocol 2: Suzuki Cross-Coupling at the C5-Position (Example)

This protocol demonstrates the use of the C5-bromo group as a synthetic handle.[7]

- Setup: In a reaction flask, combine **5-bromo-1H-indazol-3-ol** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq).
- Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).
- Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 90-100 °C for 8-16 hours, monitoring by TLC or LC-MS.
- Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography to yield the 5-aryl-1H-indazol-3-ol derivative.

Conclusion

5-bromo-1H-indazol-3-ol is a high-value chemical entity for scientists engaged in drug discovery and organic synthesis. Its key attributes—the biologically relevant indazole core, the tautomeric hydroxyl group, and the synthetically versatile bromine handle—provide a powerful platform for the rational design and synthesis of complex molecules with therapeutic potential. The insights and protocols detailed in this guide offer a robust foundation for researchers to leverage the unique chemical properties of this compound in developing next-generation pharmaceuticals.

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